![molecular formula C13H16FNO4 B2647064 6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248392-97-2](/img/structure/B2647064.png)
6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a useful research compound. Its molecular formula is C13H16FNO4 and its molecular weight is 269.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor in therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is C13H16FNO3, and it features a fluorine atom, a methyl group, and a carbamate moiety. The presence of these functional groups is crucial for its biological activity.
Research suggests that this compound acts primarily as an inhibitor of certain enzymes involved in coagulation pathways, specifically targeting Factor XIa. By inhibiting this factor, the compound may help in managing thromboembolic diseases, reducing the risk of blood clots without significantly affecting platelet function.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Factor XIa. The inhibition constant (Ki) values obtained from these studies indicate potent enzyme inhibition, making it a candidate for further development as a therapeutic agent against thromboembolic disorders.
Case Studies
- Thromboembolic Disease Treatment : In animal models, administration of the compound resulted in a marked reduction in thrombosis formation. The study showed that treated animals had significantly fewer thrombi compared to controls, suggesting effective anticoagulant properties.
- Cancer Research : Preliminary studies indicated that the compound may also exhibit anti-cancer properties by modulating immune responses. In tumor-injected mice, treatment with the compound led to increased natural killer (NK) cell activity and reduced tumor growth rates.
Research Findings
Safety and Side Effects
Safety profiles for similar compounds suggest that while anticoagulant effects are beneficial, careful monitoring for bleeding risks is necessary. Further clinical trials are required to establish comprehensive safety data.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can exhibit anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent. For instance, derivatives of benzoic acids have been studied for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
1.2 Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways associated with cancer and other diseases. For example, studies have focused on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors . This inhibition could lead to reduced tumor proliferation and enhanced effectiveness of existing therapies.
Chemical Synthesis and Applications
2.1 Synthesis of Drug Conjugates
this compound can serve as a building block in the synthesis of antibody-drug conjugates (ADCs). These conjugates combine the targeting capabilities of antibodies with the cytotoxic effects of drugs, leading to more effective cancer treatments while minimizing damage to healthy tissues .
2.2 Development of Novel Therapeutics
The compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring various derivatives to optimize their therapeutic index and reduce side effects associated with conventional treatments .
Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study exploring the anticancer efficacy of benzoic acid derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing activity against resistant strains .
Case Study 2: Drug Conjugate Development
In a patent related to antibody-drug conjugates, researchers utilized compounds like this compound as linkers to attach cytotoxic agents to antibodies targeting cancer cells. This approach improved the selectivity and efficacy of treatment while reducing systemic toxicity .
Propiedades
IUPAC Name |
6-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-7-9(15-12(18)19-13(2,3)4)6-5-8(14)10(7)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYCMAKWZUWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.